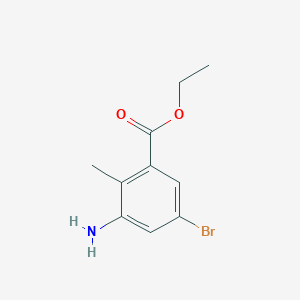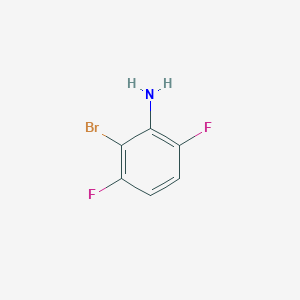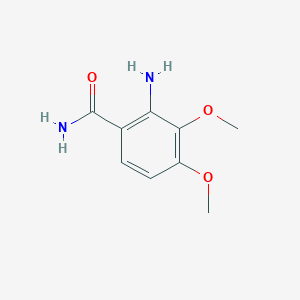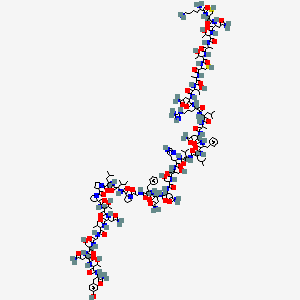
H-DL-Lys-DL-Cys-DL-Asn-DL-xiThr-DL-Ala-DL-xiThr-DL-Cys-DL-Ala-DL-xiThr-DL-Asn-DL-Arg-DL-Leu-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-His-DL-Ser-DL-Ser-DL-Asn-DL-Asn-DL-Phe-Gly-DL-Pro-DL-xiIle-DL-Leu-DL-Pro-DL-Pro-DL-xiThr-DL-Asn-DL-Val-Gly-DL-Ser-DL-Asn-DL-xiThr-DL-Tyr-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “H-DL-Lys-DL-Cys-DL-Asn-DL-xiThr-DL-Ala-DL-xiThr-DL-Cys-DL-Ala-DL-xiThr-DL-Asn-DL-Arg-DL-Leu-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-His-DL-Ser-DL-Ser-DL-Asn-DL-Asn-DL-Phe-Gly-DL-Pro-DL-xiIle-DL-Leu-DL-Pro-DL-Pro-DL-xiThr-DL-Asn-DL-Val-Gly-DL-Ser-DL-Asn-DL-xiThr-DL-Tyr-NH2” is a synthetic peptide composed of multiple amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in biological processes
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this peptide involves solid-phase peptide synthesis (SPPS), a common method for creating peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence using coupling reagents and protecting groups to prevent unwanted reactions. The peptide is then cleaved from the resin and purified using techniques such as high-performance liquid chromatography (HPLC).
Industrial Production Methods
Industrial production of peptides like this one typically involves automated peptide synthesizers, which streamline the SPPS process. These machines can handle large-scale synthesis, ensuring high purity and yield. The final product undergoes rigorous quality control to meet industry standards.
化学反応の分析
Types of Reactions
This peptide can undergo various chemical reactions, including:
Oxidation: The cysteine residues can form disulfide bonds through oxidation, stabilizing the peptide structure.
Reduction: Disulfide bonds can be reduced back to free thiol groups.
Substitution: Amino acid residues can be substituted to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.
Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC are used in SPPS.
Major Products Formed
Oxidation: Formation of disulfide bonds between cysteine residues.
Reduction: Free thiol groups from reduced cysteine residues.
Substitution: Modified peptides with altered amino acid sequences.
科学的研究の応用
This peptide has diverse applications in scientific research, including:
Chemistry: Used as a model compound to study peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Potential therapeutic applications, such as drug delivery systems and vaccines.
Industry: Utilized in the development of biomaterials and biosensors.
作用機序
The mechanism of action of this peptide depends on its specific sequence and structure. It can interact with molecular targets such as enzymes, receptors, and other proteins. These interactions can modulate various biological pathways, influencing cellular processes like signal transduction, gene expression, and metabolic regulation.
類似化合物との比較
Similar Compounds
H-DL-δ-Hydroxy-DL-Lys-OH · HCl: A peptide with a similar lysine residue but different functional groups.
H-Lys-DL-Cys(1)-DL-Asn-Thr-Ala-DL-Thr-Cys(1)-Ala-Thr-Gln-Arg-Leu-Ala-Asn-Phe-Leu-Val-Arg-Ser-Ser-Asn-Asn-Leu-Gly-Pro-Val-Leu-Pro-Pro-Thr-Asn-Val-Gly-Ser-Asn-Thr-Tyr-NH2: Another peptide with a similar sequence but different amino acid composition.
Uniqueness
The uniqueness of “H-DL-Lys-DL-Cys-DL-Asn-DL-xiThr-DL-Ala-DL-xiThr-DL-Cys-DL-Ala-DL-xiThr-DL-Asn-DL-Arg-DL-Leu-DL-Ala-DL-Asn-DL-Phe-DL-Leu-DL-Val-DL-His-DL-Ser-DL-Ser-DL-Asn-DL-Asn-DL-Phe-Gly-DL-Pro-DL-xiIle-DL-Leu-DL-Pro-DL-Pro-DL-xiThr-DL-Asn-DL-Val-Gly-DL-Ser-DL-Asn-DL-xiThr-DL-Tyr-NH2” lies in its specific sequence and the presence of unique amino acids like xiThr and xiIle, which may impart distinct structural and functional properties.
This detailed article provides an overview of the compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C170H267N51O53S2 |
|---|---|
分子量 |
3937 g/mol |
IUPAC名 |
N-[1-[[1-[[1-[[1-[[1-[[1-[[4-amino-1-[[4-amino-1-[[1-[[2-[2-[[1-[[1-[2-[2-[[1-[[4-amino-1-[[1-[[2-[[1-[[4-amino-1-[[1-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2-[2-[[2-[[2-[[4-amino-2-[[2-[2-[[2-[[2-[2-[[2-[[4-amino-2-[[2-(2,6-diaminohexanoylamino)-3-sulfanylpropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxybutanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]propanoylamino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]butanediamide |
InChI |
InChI=1S/C170H267N51O53S2/c1-21-80(12)129(162(267)206-109(54-77(6)7)168(273)221-51-33-42-117(221)169(274)220-50-32-41-116(220)159(264)218-134(88(20)229)166(271)205-108(65-124(179)237)150(255)211-127(78(8)9)160(265)185-67-125(238)191-110(69-222)153(258)201-106(63-122(177)235)151(256)217-133(87(19)228)164(269)193-96(135(180)240)55-91-43-45-93(230)46-44-91)213-158(263)115-40-31-49-219(115)126(239)68-186-140(245)99(56-89-34-24-22-25-35-89)197-147(252)103(60-119(174)232)199-148(253)104(61-120(175)233)200-154(259)111(70-223)208-155(260)112(71-224)207-144(249)101(58-92-66-183-74-187-92)203-161(266)128(79(10)11)212-149(254)98(53-76(4)5)196-143(248)100(57-90-36-26-23-27-37-90)198-146(251)102(59-118(173)231)194-136(241)81(13)188-142(247)97(52-75(2)3)195-141(246)95(39-30-48-184-170(181)182)192-145(250)105(62-121(176)234)204-165(270)131(85(17)226)214-137(242)82(14)189-156(261)113(72-275)210-167(272)132(86(18)227)215-138(243)83(15)190-163(268)130(84(16)225)216-152(257)107(64-123(178)236)202-157(262)114(73-276)209-139(244)94(172)38-28-29-47-171/h22-27,34-37,43-46,66,74-88,94-117,127-134,222-230,275-276H,21,28-33,38-42,47-65,67-73,171-172H2,1-20H3,(H2,173,231)(H2,174,232)(H2,175,233)(H2,176,234)(H2,177,235)(H2,178,236)(H2,179,237)(H2,180,240)(H,183,187)(H,185,265)(H,186,245)(H,188,247)(H,189,261)(H,190,268)(H,191,238)(H,192,250)(H,193,269)(H,194,241)(H,195,246)(H,196,248)(H,197,252)(H,198,251)(H,199,253)(H,200,259)(H,201,258)(H,202,262)(H,203,266)(H,204,270)(H,205,271)(H,206,267)(H,207,249)(H,208,260)(H,209,244)(H,210,272)(H,211,255)(H,212,254)(H,213,263)(H,214,242)(H,215,243)(H,216,257)(H,217,256)(H,218,264)(H4,181,182,184) |
InChIキー |
HCPSOPBFIOZJIO-UHFFFAOYSA-N |
正規SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N)NC(=O)C4CCCN4C(=O)CNC(=O)C(CC5=CC=CC=C5)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(CC6=CNC=N6)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC(=O)N)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CS)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CS)NC(=O)C(CCCCN)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



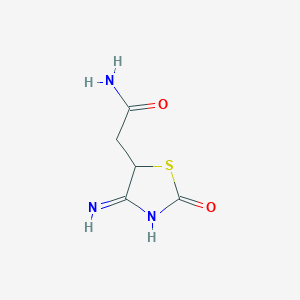
![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13656101.png)

![Potassium trifluoro[3-methyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]boranuide](/img/structure/B13656111.png)
![7-Chlorothiazolo[4,5-c]pyridine](/img/structure/B13656114.png)
![5-Iodobenzo[b]thiophen-2-amine](/img/structure/B13656119.png)

